Cas no 795-38-0 ((5alpha,6beta)-3-methoxy-17-methyl-4,5-epoxymorphinan-6-ol)

(5alpha,6beta)-3-methoxy-17-methyl-4,5-epoxymorphinan-6-ol 化学的及び物理的性質
名前と識別子
-
- (5alpha,6beta)-3-methoxy-17-methyl-4,5-epoxymorphinan-6-ol
- (5a,6b)-4,5-Epoxy-3-methoxy-17-methylmorphinan-6-ol
- 4,5a-Epoxy-3-methoxy-17-methylmorphinan-6b-ol
- (-)-Dihydroisocodeine
- (4R,4aR,7R,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-ol
- 6beta-Hydrocodol
- Dihydroisocodeine
- NS00097750
- SCHEMBL159236
- UNII-9H2016E13H
- Paracodin
- Tox21_112885
- PD057658
- (4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol
- .BETA.-HYDROCODOL
- 6.BETA.-HYDROCODOL
- Morphinan-6-ol, 4,5-epoxy-3-methoxy-17-methyl-, (5.alpha.,6.beta.)-
- CAS-795-38-0
- 795-38-0
- RBOXVHNMENFORY-KEMUOJQUSA-N
- 9H2016E13H
- beta-Hydrocodol
- DTXCID9028833
- Isocodeine, dihydro-
- CHEMBL3187185
- b-Hydrocodol
- Morphinan-6.beta.-ol, 4,5.alpha.-epoxy-3-methoxy-17-methyl-
- DTXSID2048907
- NCGC00247336-02
- DIHYDROISOCODEINE [MI]
- 6-.BETA.-HYDROCODOL
- Q15634044
- DHIC
- 6-ISOCODEINE, 7,8-DIHYDRO-
- Morphinan-6-beta-ol, 4,5-alpha-epoxy-3-methoxy-17-methyl-
-
- インチ: InChI=1S/C18H23NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3,6,11-13,17,20H,4-5,7-9H2,1-2H3/t11-,12+,13+,17-,18-/m0/s1
- InChIKey: RBOXVHNMENFORY-KEMUOJQUSA-N
- ほほえんだ: CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)O
計算された属性
- せいみつぶんしりょう: 301.16779360g/mol
- どういたいしつりょう: 301.16779360g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 1
- 複雑さ: 471
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- ゆうかいてん: 199-200°
(5alpha,6beta)-3-methoxy-17-methyl-4,5-epoxymorphinan-6-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci69422-1mg |
6β-Hydrocodol |
795-38-0 | 98% | 1mg |
¥1340.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci69422-5mg |
6β-Hydrocodol |
795-38-0 | 98% | 5mg |
¥5238.00 | 2022-04-26 |
(5alpha,6beta)-3-methoxy-17-methyl-4,5-epoxymorphinan-6-ol 関連文献
-
1. 157. Some reactions of 14-hydroxycodeineA. C. Currie,John Gillon,G. T. Newbold,F. S. Spring J. Chem. Soc. 1960 773
-
K. W. Bentley Nat. Prod. Rep. 1995 12 419
-
K. W. Bentley Nat. Prod. Rep. 1984 1 355
-
7. The Morphine-Thebaine group of alkaloids. Part V. The absolute stereochemistry of the morphine, benzylisoquinoline, aporphine, and tetrahydroberberine alkaloidsK. W. Bentley,H. M. E. Cardwell J. Chem. Soc. 1955 3252
-
8. Index pages
-
K. W. Bentley Nat. Prod. Rep. 1994 11 555
(5alpha,6beta)-3-methoxy-17-methyl-4,5-epoxymorphinan-6-olに関する追加情報
Compound CAS No 795-38-0: (5alpha,6beta)-3-methoxy-17-methyl-4,5-epoxymorphinan-6-ol
The compound CAS No 795-38-0, also known as (5alpha,6beta)-3-methoxy-17-methyl-4,5-epoxymorphinan-6-ol, is a highly specialized organic molecule with significant structural complexity and pharmacological potential. This compound belongs to the broader class of morphinans, which are naturally occurring or synthetic alkaloids with a morphine-like structure. The morphinan framework is characterized by a bicyclic system consisting of a benzene ring fused to a piperidine ring, with additional substituents that contribute to its unique properties.
The (5alpha,6beta) stereochemistry of this compound plays a crucial role in determining its pharmacokinetic and pharmacodynamic profiles. The 3-methoxy group introduces electron-donating effects, potentially influencing the molecule's reactivity and bioavailability. Additionally, the 17-methyl substituent adds steric bulk to the structure, which may affect its interactions with biological targets such as receptors or enzymes.
Recent studies have highlighted the importance of epoxide-containing compounds like 4,5-epoxymorphinan in drug design due to their ability to form reactive intermediates under physiological conditions. These intermediates can engage in covalent binding with target proteins, leading to prolonged duration of action or enhanced selectivity. The presence of an epoxide group in this compound suggests potential applications in areas such as anti-inflammatory or analgesic therapies.
From a synthetic perspective, the construction of this compound involves multi-step processes that demand high precision due to the complexity of its stereochemistry and functional groups. Researchers have employed various strategies, including ring-closing metathesis and stereoselective epoxidation, to synthesize this molecule efficiently. These advancements underscore the importance of modern organic synthesis techniques in accessing complex natural product analogs.
In terms of biological activity, (5alpha,6beta)-3-methoxy-17-methyl-4,5-epoxymorphinan-6-ol has shown promise in preclinical models for its potential analgesic properties. Studies conducted in vitro have demonstrated that this compound exhibits moderate affinity for opioid receptors, particularly the mu-opioid receptor (MOR), which is a key target for pain management drugs. Furthermore, its methoxy group may confer additional benefits such as reduced liability for dependence compared to traditional opioids.
Recent research has also explored the metabolic stability of this compound using advanced analytical techniques like LCMS and NMR spectroscopy. These studies have revealed that the molecule undergoes limited phase I metabolism in vitro, suggesting that it may have favorable pharmacokinetic properties in vivo. However, further investigations are required to confirm these findings and assess its safety profile comprehensively.
Another area of interest is the potential for this compound to serve as a lead structure in drug discovery programs targeting neurodegenerative diseases or chronic pain conditions. Its unique combination of structural features makes it an attractive candidate for medicinal chemistry optimization efforts aimed at improving efficacy and reducing off-target effects.
In conclusion, CAS No 795-38-0, or (5alpha,6beta)-3-methoxy-17-methyl-4,5-epoxymorphinan-6-ol, represents a fascinating example of how structural modifications within the morphinan class can yield molecules with novel pharmacological profiles. As research continues to uncover its full potential, this compound holds promise for advancing our understanding of opioid receptor biology and developing innovative therapeutic agents.
795-38-0 ((5alpha,6beta)-3-methoxy-17-methyl-4,5-epoxymorphinan-6-ol) 関連製品
- 842968-42-7(3-(5-methylfuran-2-yl)-N-{5-(3-methylphenyl)methyl-1,3-thiazol-2-yl}propanamide)
- 1261817-03-1(2-Chloro-5-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)pyridine)
- 1152663-76-7(3-(4-chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine)
- 133073-68-4(Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate)
- 1261434-35-8(2-(Trifluoromethyl)benzo[d]thiazol-4-ol)
- 501109-34-8((2E)-2-cyano-N-{5-(3,4-dichlorophenyl)methyl-1,3-thiazol-2-yl}-3-(furan-2-yl)prop-2-enamide)
- 1804935-28-1(Methyl 4-cyano-5-ethyl-2-iodophenylacetate)
- 777807-92-8(N,N-Dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine)
- 2411325-51-2((E)-N-[2-(3,4-Dihydro-2H-chromen-4-ylamino)-2-oxoethyl]-4-(dimethylamino)but-2-enamide)
- 2227774-66-3((2R)-1-(2-methoxy-1,3-thiazol-5-yl)propan-2-ol)




